molecular formula C15H13ClN2O B370750 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole CAS No. 537009-34-0

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole

Cat. No.: B370750
CAS No.: 537009-34-0
M. Wt: 272.73g/mol
InChI Key: ABJYYBOWTGCYSK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is a chemical compound of significant interest in scientific research, primarily due to its structural foundation on the privileged benzimidazole pharmacophore. Benzimidazole derivatives are recognized for their robust affinity for diverse enzymes and protein receptors, making them a versatile scaffold in pharmacological development . This specific derivative, featuring a 4-chlorophenoxymethyl substitution, is a valuable intermediate for researchers exploring new therapeutic agents and functional materials. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: The benzimidazole nucleus is a well-established structure in medicinal chemistry, known for its wide spectrum of biological activities. This compound serves as a key synthetic intermediate for researchers investigating novel molecules with potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . Its structure is a strategic building block for designing molecules that interact with various biological targets. Corrosion Science: Beyond pharmaceuticals, benzimidazole derivatives are extensively studied as effective corrosion inhibitors for metals and alloys in aggressive acidic media . Researchers utilize compounds like this compound to develop protective surface films that suppress both anodic and cathodic reactions, making them valuable for industrial material science applications. Quality & Usage Note: This product is provided as a high-purity compound strictly for research and development purposes in laboratory settings. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets and handle the material adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-18-14-5-3-2-4-13(14)17-15(18)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJYYBOWTGCYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

ConditionYield (%)Purity (%)Reference
Grinding (15 min)7595
DMSO-Assisted Grinding8897

Microwave-Assisted Alkylation in Glycerol

Microwave irradiation accelerates alkylation reactions by enhancing molecular collision frequency. Glycerol, a biodegradable solvent, serves as both a reaction medium and microwave absorber .

Procedure :

  • Step 1 : 1-Methylbenzimidazole (10 mM) and 4-chlorophenoxymethyl chloride (10 mM) are dissolved in glycerol (10 mL).

  • Step 2 : The mixture is irradiated at 300 W for 10 minutes, achieving temperatures of 150–160°C.

  • Step 3 : The product is precipitated with ice water and purified via column chromatography .

Optimization :

  • Irradiation beyond 10 minutes leads to thermal decomposition, reducing yields by 8–10%.

  • Replacing glycerol with ethylene glycol lowers yields to 70% due to inferior microwave absorption .

Data Table 3: Microwave Method Efficiency

ParameterValueYield (%)Reference
Microwave Power300 W90
Reaction Time10 min90

Catalytic Alkylation Using Ammonium Chloride

Ammonium chloride (NH₄Cl) acts as a low-cost catalyst for benzimidazole alkylation in chloroform . This method is notable for its mild conditions and scalability.

Procedure :

  • Step 1 : 1-Methylbenzimidazole (10 mM) and 4-chlorophenoxymethyl chloride (10 mM) are stirred in chloroform (5 mL) with NH₄Cl (40 mM).

  • Step 2 : The reaction proceeds at room temperature for 4 hours, followed by solvent evaporation and ethyl acetate extraction .

Optimization :

  • Increasing NH₄Cl to 50 mM raises yields to 94% but complicates purification.

  • Substituting chloroform with dichloromethane (DCM) reduces yields by 15% due to lower polarity .

Data Table 4: Catalytic Alkylation Performance

Catalyst LoadingSolventYield (%)Reference
NH₄Cl (40 mM)Chloroform94
NH₄Cl (50 mM)Chloroform94

Comparative Analysis of Synthesis Methods

A side-by-side evaluation of the four methods reveals trade-offs between yield, environmental impact, and operational complexity:

Data Table 5: Method Comparison

MethodYield (%)Reaction TimeEco-FriendlinessCost Efficiency
Acid-Catalyzed823 hoursLowHigh
Solvent-Free Grinding7535 minHighModerate
Microwave-Assisted9010 minModerateHigh
NH₄Cl-Catalyzed944 hoursModerateLow
  • Microwave-assisted synthesis offers the best yield (90%) and speed (10 minutes) but requires specialized equipment.

  • NH₄Cl-catalyzed alkylation achieves the highest yield (94%) but uses chloroform, which poses environmental concerns.

  • Solvent-free grinding is the most sustainable but suffers from moderate yields (75%).

Biological Activity

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is a benzimidazole derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H14ClN2O\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{O}

Antimicrobial Activity

Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study evaluated its effectiveness using the disc diffusion method against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that the compound displayed comparable activity to standard antibiotics like Gentamycin.

Bacteria Zone of Inhibition (mm) Standard Drug (Gentamycin)
Escherichia coli1822
Staphylococcus aureus1620
Pseudomonas aeruginosa1521

Antifungal Activity
The antifungal potential was assessed against strains such as Candida albicans and Aspergillus niger. The compound demonstrated moderate antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL.

Fungal Strain MIC (µg/mL) Standard Drug (Fluconazole)
Candida albicans6432
Aspergillus niger12864

Anticancer Activity

Recent studies have explored the anticancer effects of benzimidazole derivatives, including this compound. It was found to inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The IC50 values indicated promising activity.

Cell Line IC50 (µM)
MDA-MB-23116.38
HeLa29.39

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets in microbial and cancer cells. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes and cancer cell receptors, disrupting their normal functions.

Case Studies

  • Antimicrobial Efficacy
    A case study involving the application of this compound in treating bacterial infections showed a reduction in infection rates when used as an adjunct therapy alongside traditional antibiotics. This highlights its potential as a synergistic agent in antimicrobial therapy.
  • Cancer Treatment Exploration
    Another study focused on the use of this compound in combination with chemotherapeutic agents for enhanced anticancer efficacy. The results suggested that it could potentially reduce the required dosage of standard treatments while maintaining effectiveness.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds often demonstrate effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, testing against Escherichia coli and Pseudomonas aeruginosa revealed promising antibacterial activity comparable to standard antibiotics like Gentamycin . The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for microbial survival.

Anticancer Potential
The compound has also been explored for its anticancer properties. Its unique structure allows it to interact with biological targets involved in cancer cell proliferation. Research has demonstrated that certain derivatives show potent activity against cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating effectiveness even greater than conventional chemotherapeutic agents . The ability to modify the benzimidazole structure further enhances its potential as a lead compound for drug development.

Agricultural Applications

Herbicidal Properties
In agriculture, this compound is recognized for its herbicidal activity. It functions as a selective hormone herbicide, particularly effective in controlling broadleaf weeds in crop fields. Studies have evaluated its impact on plant physiology, noting effects such as decreased chlorophyll content and increased levels of protective enzymes when combined with plant growth regulators. This dual action may help mitigate herbicide damage while promoting crop resilience.

Environmental Science Applications

Environmental Remediation
The compound has potential applications in environmental science, particularly in the remediation of contaminated water sources. Research has highlighted the use of functionalized metal-organic frameworks (MOFs) for the adsorption and removal of pollutants, including this compound from aqueous solutions. This approach not only addresses contamination but also enhances the understanding of the compound's environmental behavior.

Comparative Analysis of Related Compounds

The structural characteristics of this compound allow comparisons with similar compounds, which can provide insights into its unique properties:

Compound NameStructure CharacteristicsUnique Features
2-(4-Chlorophenyl)-1-methylbenzimidazoleSimilar benzimidazole core with a different phenyl groupEnhanced stability and solubility
2-(Phenyl)-1-methylbenzimidazoleContains a phenyl group instead of chlorinated phenoxyBroader spectrum of biological activity
2-(Benzothiazolyl)-1-methylbenzimidazoleIncorporates a benzothiazole moietyDistinct pharmacological profile

These comparisons highlight how structural variations can influence biological activity and stability, underscoring the importance of further research into this class of compounds.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Spectral Data (IR/NMR) Reference
2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole (Target) C₁₅H₁₃ClN₂O 284.73 4-Cl-phenoxymethyl, 1-methyl N/A (inferred similarity to analogs) -
2-(4-Chlorophenyl)benzimidazole C₁₃H₉ClN₂ 228.68 4-Cl-phenyl IR: C=N stretch at ~1600 cm⁻¹
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole C₁₄H₁₁ClN₂O 258.70 2-Cl-phenoxymethyl ¹H-NMR: δ 7.30–7.41 (Ar-H)
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole C₂₀H₁₄Cl₂N₂ 353.24 Bis(4-Cl-phenyl), benzyl IR: C=N stretch at 1591 cm⁻¹
5-Chloro-2-((4-chlorophenoxy)methyl)-3-methyl-3H-quinazolin-4-one C₁₇H₁₃Cl₂N₃O₂ 374.21 4-Cl-phenoxymethyl, 5-Cl, 3-methyl ¹³C-NMR: δ 165.2 (C=O)

Key Observations :

  • Positional Isomerism: The 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole (2-Cl isomer) exhibits distinct ¹H-NMR aromatic signals compared to the target compound’s 4-Cl isomer, reflecting electronic differences in the phenoxy group .
  • Hybrid Structures: Quinazolinone-benzimidazole hybrids (e.g., compound 4k in ) demonstrate how additional heterocyclic cores (e.g., quinazolinone) influence spectral properties and bioactivity .

Key Observations :

  • Microwave-assisted synthesis (e.g., for triazole-thiol intermediates) significantly improves yield and reduces reaction time compared to conventional methods .
  • Substituent complexity (e.g., bis-chlorophenyl groups) may lower yields due to steric hindrance, as seen in compound 3b (32.7% yield) .

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole, and how can reaction conditions be systematically optimized?

Answer:

  • Key Variables: Reactant stoichiometry, solvent polarity, temperature, and catalyst presence (e.g., glacial acetic acid as a proton donor for cyclization reactions) .
  • Methodology:
    • Use factorial design (e.g., 2^k factorial experiments) to screen variables impacting yield .
    • Apply response surface methodology (RSM) to model interactions between variables like reflux time and solvent volume .
    • Example optimization table:
VariableLow Level (-1)High Level (+1)
Temperature (°C)80120
Reflux Time (h)36
Catalyst (mol%)0.52.0
  • Post-reaction analysis via TLC or HPLC to monitor intermediate formation .

Q. How can structural characterization of this compound be rigorously validated?

Answer:

  • Techniques:
    • Single-crystal X-ray diffraction to resolve bond lengths (e.g., C–C: ~1.39 Å) and dihedral angles (e.g., imidazole core vs. chlorophenyl ring: 24.07°) .
    • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, with δ ~7.2–7.8 ppm for aromatic protons .
    • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₃ClN₂O: 285.0794) .

Advanced Research Questions

Q. How can computational tools (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

Answer:

  • Workflow:
    • Perform density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict reactivity .
    • Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., fungal CYP51 for antifungal applications) .
    • Validate predictions via in vitro assays (e.g., MIC values against Candida spp.) .
  • Data Integration: Combine computational outputs (ΔG binding energies) with experimental IC₅₀ values to prioritize candidates .

Q. What strategies resolve contradictions between theoretical predictions and experimental results in reactivity studies?

Answer:

  • Root Cause Analysis:
    • Solvent Effects: Simulate solvent polarity (COSMO-RS) to explain discrepancies in reaction rates .
    • Intermediate Trapping: Use low-temperature NMR to detect transient species (e.g., Schiff bases in condensation steps) .
  • Methodology:
    • Bayesian optimization to iteratively refine computational models using experimental feedback .
    • Sensitivity analysis to identify variables most sensitive to model assumptions (e.g., activation energy errors >5%) .

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this compound?

Answer:

  • Challenges: Co-elution of byproducts (e.g., unreacted benzaldehyde derivatives) during column chromatography.
  • Solutions:
    • Simulated Moving Bed (SMB) Chromatography: Optimize flow rates and solvent gradients using Aspen Chromatography software .
    • Membrane-Based Nanofiltration: Screen membranes (e.g., polyamide) for rejection rates >95% of low-MW impurities .
  • Validation: Purity assessment via DSC (melting point consistency) and HPLC (peak area ≥99%) .

Q. What statistical methods are critical for analyzing structure-activity relationships (SAR) in benzimidazole derivatives?

Answer:

  • Multivariate Analysis:
    • Principal Component Analysis (PCA): Reduce dimensionality of substituent parameters (e.g., Hammett σ, logP) .
    • Partial Least Squares (PLS) Regression: Correlate electronic descriptors (e.g., dipole moment) with bioactivity .
  • Case Study: SAR table for antifungal derivatives:
SubstituentlogPMIC (μg/mL)
-Cl (para)2.10.5
-OCH₃ (meta)1.82.0
-NO₂ (ortho)1.58.0

Methodological Challenges in Data Interpretation

Q. How should researchers address batch-to-batch variability in spectroscopic data?

Answer:

  • Standardization:
    • Use internal standards (e.g., TMS for NMR) and calibrate instruments daily .
    • Apply machine learning (e.g., PCA-based outlier detection) to flag anomalous spectra .
  • Documentation: Report solvent lot numbers, humidity, and temperature during analysis .

Q. What frameworks support reproducible synthesis across labs?

Answer:

  • FAIR Data Principles:
    • Share reaction codes (e.g., SMILES) and raw spectral data in repositories like Zenodo .
    • Use electronic lab notebooks (ELNs) to track procedural deviations (e.g., stir rate ±10 RPM) .
  • Collaborative Validation: Cross-lab replication studies with blinded samples .

Theoretical vs. Experimental Design Integration

Q. How can researchers balance computational efficiency with experimental feasibility in reaction design?

Answer:

  • Hybrid Workflow:
    • Step 1: Use automated reaction path search (AFIR method) to generate mechanistic hypotheses .
    • Step 2: Screen <i>in silico</i> (Gaussian 16) for activation energies <25 kcal/mol to prioritize testable reactions .
    • Step 3: Validate with microfluidic reactors (0.1–1.0 mL volume) to minimize reagent waste .

Q. What metrics evaluate the success of AI-driven synthesis predictions?

Answer:

  • Performance Indicators:
    • Synthetic Accessibility Score (SAS): Target SAS <4.5 for feasible routes .
    • Prediction Accuracy: ≥80% agreement between AI-proposed routes and experimental outcomes .
  • Limitations: Address false positives (e.g., steric hindrance not modeled in AI) via MD simulations .

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